molecular formula C31H31FN6O4 B12379324 GLP-1 receptor agonist 12

GLP-1 receptor agonist 12

Cat. No.: B12379324
M. Wt: 570.6 g/mol
InChI Key: JYBJREJXXIUHTQ-RDPSFJRHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glucagon-like peptide-1 receptor agonist 12 is a compound that mimics the action of the naturally occurring hormone glucagon-like peptide-1. This hormone plays a crucial role in regulating blood sugar levels by enhancing insulin secretion, inhibiting glucagon release, and slowing gastric emptying. Glucagon-like peptide-1 receptor agonists are widely used in the treatment of type 2 diabetes due to their ability to improve glycemic control and promote weight loss .

Preparation Methods

The synthesis of glucagon-like peptide-1 receptor agonist 12 involves several steps, including peptide synthesis and chemical modifications to enhance stability and bioavailability. Common synthetic routes include solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid support. Reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and N-hydroxybenzotriazole .

Industrial production methods often employ advanced techniques such as microfluidic droplet technology and spray drying to produce glucagon-like peptide-1 receptor agonist-loaded microspheres. These methods help maintain the stability and activity of the compound while ensuring controlled release and improved patient compliance .

Chemical Reactions Analysis

Glucagon-like peptide-1 receptor agonist 12 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid for peptide cleavage, hydrogen peroxide for oxidation, and sodium borohydride for reduction. Major products formed from these reactions include modified peptides with enhanced stability and bioactivity .

Scientific Research Applications

Glucagon-like peptide-1 receptor agonist 12 has a wide range of scientific research applications. In chemistry, it is used to study peptide synthesis and modification techniques. In biology, it is employed to investigate the role of glucagon-like peptide-1 in glucose homeostasis and its effects on various tissues and organs. In medicine, glucagon-like peptide-1 receptor agonists are used to treat type 2 diabetes and obesity, with additional research exploring their potential in neuroprotection, cardiovascular health, and cancer .

Mechanism of Action

The mechanism of action of glucagon-like peptide-1 receptor agonist 12 involves binding to the glucagon-like peptide-1 receptor, a G protein-coupled receptor expressed in pancreatic beta cells and other tissues. Upon binding, the receptor activates adenylate cyclase, leading to increased cyclic adenosine monophosphate levels and subsequent activation of protein kinase A. This cascade enhances insulin secretion, inhibits glucagon release, and slows gastric emptying, ultimately improving glycemic control .

Comparison with Similar Compounds

Glucagon-like peptide-1 receptor agonist 12 is unique compared to other similar compounds due to its specific modifications that enhance stability and bioavailability. Similar compounds include exenatide, liraglutide, and semaglutide, all of which are used to treat type 2 diabetes and obesity. glucagon-like peptide-1 receptor agonist 12 may offer improved therapeutic outcomes due to its unique chemical structure and pharmacokinetic properties .

Properties

Molecular Formula

C31H31FN6O4

Molecular Weight

570.6 g/mol

IUPAC Name

2-[(1S)-1-[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperazin-1-yl]ethyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid

InChI

InChI=1S/C31H31FN6O4/c1-20(30-34-26-8-7-22(31(39)40)16-27(26)38(30)18-24-9-14-41-24)36-10-12-37(13-11-36)28-3-2-4-29(35-28)42-19-23-6-5-21(17-33)15-25(23)32/h2-8,15-16,20,24H,9-14,18-19H2,1H3,(H,39,40)/t20-,24-/m0/s1

InChI Key

JYBJREJXXIUHTQ-RDPSFJRHSA-N

Isomeric SMILES

C[C@@H](C1=NC2=C(N1C[C@@H]3CCO3)C=C(C=C2)C(=O)O)N4CCN(CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)C#N)F

Canonical SMILES

CC(C1=NC2=C(N1CC3CCO3)C=C(C=C2)C(=O)O)N4CCN(CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)C#N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.